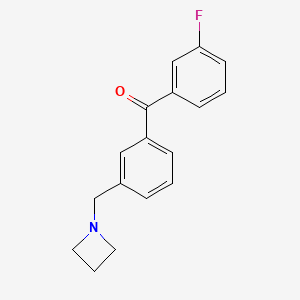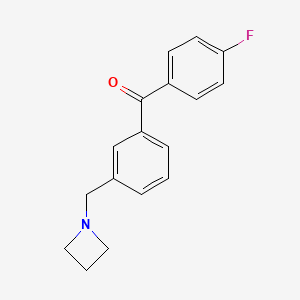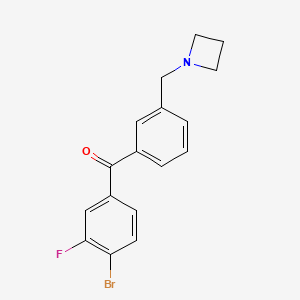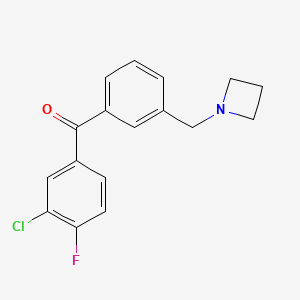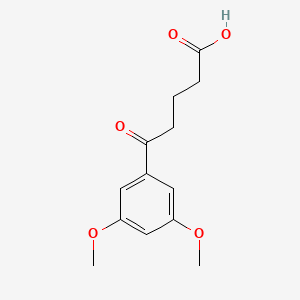
5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Dimethoxyphenyl)acetic acid” is a carboxylic acid . Its physical properties like density, freezing point, boiling point, and refractive index have been determined .
Molecular Structure Analysis
The molecular formula of “(3,5-Dimethoxyphenyl)acetic acid” is C10H12O4 . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .
Physical And Chemical Properties Analysis
“(3,5-Dimethoxyphenyl)acetic acid” has a density of 1.2±0.1 g/cm³, a boiling point of 352.6±27.0 °C at 760 mmHg, and a refractive index of 1.527 .
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of 3,5-Dimethoxyhomophthalic acid, a compound related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, has been achieved through a series of reactions starting from 3,5-dimethoxycinnamic acid. This synthesis involves cyclization and oxidative decomposition steps, with the final products characterized using various analytical methods including IR, NMR, and MS. These synthetic pathways are significant for the development of biologically active compounds (Qadeer, Nasim, & Fan, 2007).
Antioxidant Properties
- Research into dimethoxyphenyl compounds, closely related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, has led to the development of novel triazoles with antioxidant properties. These compounds were synthesized and evaluated for their potential antioxidant activities, demonstrating the utility of dimethoxyphenyl derivatives in the development of antioxidant agents (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Antimicrobial and Anti-Proliferative Activities
- The synthesis of 1,3,4-Oxadiazole derivatives, including 5-(3,4-dimethoxyphenyl) variants, has shown promising results in antimicrobial and anti-proliferative activities. These compounds have been tested against various bacteria and fungi, as well as cancer cell lines, highlighting their potential in antimicrobial and cancer therapy applications (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Metabolic Regulation
- In a study exploring metabolic regulation, compounds including 3-methyl-2-oxovaleric acid, closely related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, were identified as metabolites influencing systemic metabolism. These compounds were found to induce specific phenotypes in adipocytes and myocytes, affecting energy expenditure and glucose homeostasis, suggesting their role in metabolic regulation (Whitehead et al., 2021).
Isocoumarin Synthesis
- The synthesis of natural isocoumarin, thunberginol B, involved the use of dimethoxyhomophthalic acid, a compound similar to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid. This demonstrates the compound's relevance in the synthesis of biologically active natural products (Qadeer, Rama, & Shah, 2007).
Nonenzymatic Transamination Studies
- The study of 4,5-Dioxovaleric acid, structurally related to 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, highlights its potential in nonenzymatic transamination reactions. Such reactions are important in the study of metabolic pathways and the synthesis of biologically significant compounds (Beale, Gold, & Granick, 1979).
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-10-6-9(7-11(8-10)18-2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWBYOZFGUNDBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)CCCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645475 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
898792-55-7 |
Source


|
| Record name | 5-(3,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

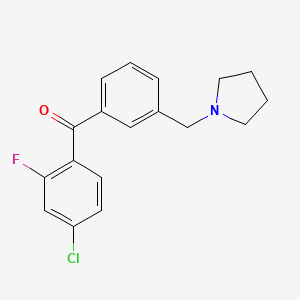
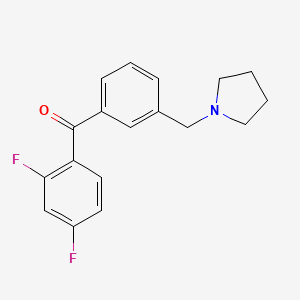
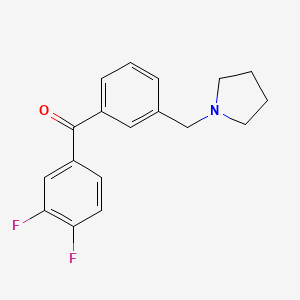

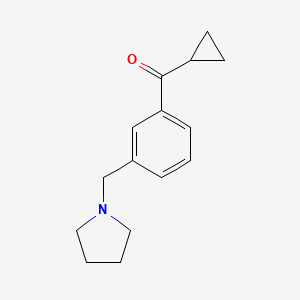
![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)
